

# Deucravacitinib vs. Tofacitinib: A Comparative Analysis in Psoriasis Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **deucravacitinib** and tofacitinib, two key oral therapies relevant to the treatment of psoriasis. We delve into their distinct mechanisms of action, compare their performance in preclinical and clinical contexts using experimental data, and provide detailed methodologies for relevant psoriasis models.

# Introduction to Psoriasis and Therapeutic Intervention

Psoriasis is a chronic, immune-mediated inflammatory disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells into the skin.[1][2] Key to its pathogenesis is the dysregulation of cytokine signaling pathways that drive inflammation. The Janus kinase (JAK) family of enzymes, which includes TYK2, JAK1, JAK2, and JAK3, plays a crucial role in transducing signals for numerous pro-inflammatory cytokines.[3][4]

This guide focuses on two small molecule inhibitors that target this pathway:

- **Deucravacitinib**: A first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2).[3] It employs a unique allosteric inhibition mechanism, binding to the regulatory (pseudokinase) domain of TYK2, which provides high selectivity over other JAK family members.[5][6]
- Tofacitinib: An oral pan-JAK inhibitor that primarily targets the catalytic domain of JAK1 and JAK3, with lesser activity against JAK2 and minimal effect on TYK2.[1][4][7] Its broader



activity impacts a wider range of cytokine signaling pathways.

### Mechanism of Action: Selective vs. Broad Inhibition

The fundamental difference between **deucravacitinib** and tofacitinib lies in their selectivity, which stems from their distinct binding mechanisms.

**Deucravacitinib** selectively inhibits TYK2, a critical kinase for signaling downstream of key psoriasis-related cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I interferons (IFNs).[3][8] By binding to the regulatory pseudokinase (JH2) domain, it locks the enzyme in an inactive state, preventing the activation of the catalytic domain.[6] This allosteric mechanism is key to its high selectivity for TYK2.[9]

Tofacitinib, conversely, is an ATP-competitive inhibitor that binds to the conserved catalytic (JH1) domain of multiple JAKs. It preferentially inhibits JAK1 and JAK3, thereby disrupting signaling for a broad array of cytokines that use these enzymes, including those involved in general immune function and hematopoiesis.[1][4][7]

The diagram below illustrates the distinct points of intervention for each molecule within the pathogenic cytokine pathways of psoriasis.





Click to download full resolution via product page

Caption: Signaling pathways inhibited by deucravacitinib and tofacitinib.

# **Comparative Performance: In Vitro Models**

The selectivity of **deucravacitinib** for TYK2 over other JAKs is evident in in vitro functional assays. Whole blood assays measuring the inhibition of specific cytokine signaling pathways provide a clear quantitative comparison of potency and selectivity.



inhibitory

s.)

concentration

|                                                                                                                        |           |                              | Deucravacit       |                                                    |                                    |
|------------------------------------------------------------------------------------------------------------------------|-----------|------------------------------|-------------------|----------------------------------------------------|------------------------------------|
| Pathway                                                                                                                | Stimulant | Endpoint                     | inib IC50<br>(nM) | Tofacitinib<br>IC₅₀ (nM)                           | Key<br>Function                    |
| TYK2 / JAK2                                                                                                            | IL-12     | IFN-y<br>Production          | 14                | >10,000                                            | Psoriasis Pathogenesis (Th1)       |
| JAK1 / JAK3                                                                                                            | IL-2      | STAT5<br>Phosphorylati<br>on | 2,070             | 12                                                 | T/B/NK Cell<br>Function            |
| JAK2 / JAK2                                                                                                            | TPO       | STAT3<br>Phosphorylati<br>on | >10,000           | 125                                                | Hematopoiesi<br>s                  |
| TYK2 / JAK1                                                                                                            | IFN-α     | Monocyte<br>Activation       | Potent            | 60-fold less<br>potent than<br>Deucravacitin<br>ib | Psoriasis<br>Pathogenesis<br>(IFN) |
| (Data<br>synthesized<br>from<br>references[9]<br>[10][11][12].<br>IC <sub>50</sub> values<br>represent<br>half-maximal |           |                              |                   |                                                    |                                    |

As the data indicates, **deucravacitinib** is highly potent against the TYK2-mediated IL-12 pathway, with an IC<sub>50</sub> value orders of magnitude lower than its IC<sub>50</sub> for JAK1/3 and JAK2/2 pathways.[9][12] Conversely, tofacitinib is potent against JAK1/3 and JAK2/2 but shows no meaningful activity against the TYK2/IL-12 pathway at clinically relevant concentrations.[9][12] Further studies show **deucravacitinib** is significantly more potent than tofacitinib at inhibiting IFN- $\alpha$  and IL-23 signaling.[11]



# **Comparative Performance: In Vivo & Clinical Data**

While direct head-to-head preclinical animal model data is limited in the public domain, clinical trial data in patients with moderate-to-severe plaque psoriasis provides a strong surrogate for in vivo efficacy. A network meta-analysis of 20 randomized controlled trials (RCTs) directly compared the efficacy and safety of multiple oral agents for psoriasis.[13][14]

| Efficacy<br>Endpoint (12-<br>16 Weeks)                                                                                                                                                              | Deucravacitini<br>b (6 mg QD) | Tofacitinib (10<br>mg BID) | Apremilast (30<br>mg BID) | Placebo |
|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------|----------------------------|---------------------------|---------|
| PASI 75<br>Response                                                                                                                                                                                 | ~55.2%                        | High Efficacy              | ~37.9%                    | ~11.4%  |
| sPGA 0/1<br>Response                                                                                                                                                                                | ~51.1%                        | High Efficacy              | ~33.2%                    | ~7.9%   |
| (Data from meta-analyses of clinical trials[13] [14][15]. PASI 75: ≥75% improvement in Psoriasis Area and Severity Index. sPGA 0/1: static Physician's Global Assessment of clear or almost clear.) |                               |                            |                           |         |

Both **deucravacitinib** and tofacitinib demonstrated superior efficacy over placebo and apremilast.[13][14][15] In head-to-head trials, **deucravacitinib** was superior to apremilast.[15] [16] The meta-analysis concluded that while both **deucravacitinib** and tofacitinib were highly effective, **deucravacitinib** showed a better overall profile when considering both efficacy and safety.[13][14] Tofacitinib at 10 mg twice daily was associated with a higher rate of adverse events.[14]



Pharmacodynamic studies in psoriatic skin show that 16 weeks of **deucravacitinib** treatment reduces the expression of IL-17A, IL-19, and beta-defensin by approximately 50%, 72%, and 84% respectively, confirming its impact on the IL-23/IL-17 axis in vivo.[5][8]

# Experimental Protocols for Psoriasis Models In Vivo: Imiquimod (IMQ)-Induced Psoriasis Mouse Model

This is a widely used, rapid, and convenient model that recapitulates key features of human plaque psoriasis, including erythema, scaling, epidermal thickening (acanthosis), and infiltration of inflammatory cells driven by the IL-23/IL-17 axis.[17][18][19]

#### Methodology:

- Animals: C57BL/6 or BALB/c mice are typically used.[17]
- Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream (e.g., Aldara™) is applied
  to the shaved back and right ear of each mouse for 5-8 consecutive days.[17][18] A control
  group receives a vehicle cream (e.g., Lanette cream).[18]
- Drug Administration: Test compounds (**deucravacitinib**, tofacitinib) or vehicle are administered, typically orally, starting either prophylactically (Day 0) or therapeutically (e.g., Day 2) and continuing daily throughout the experiment.[2]
- Clinical Scoring: Disease severity is assessed daily using a modified Psoriasis Area and Severity Index (PASI). Three parameters—erythema (redness), scaling (desquamation), and induration (thickness)—are scored on a scale from 0 (none) to 4 (very marked).[18] Ear thickness is also measured daily with a caliper.[2]
- Endpoint Analysis: At the end of the study, samples are collected for analysis.
  - Histology: Skin samples are fixed, sectioned, and stained (e.g., H&E) to assess epidermal thickness, acanthosis, parakeratosis, and inflammatory infiltrate.[17][19]
  - Immunohistochemistry: Staining for proliferation markers (e.g., Ki-67) or immune cell markers (e.g., CD3+ T cells).[20][21]



- Gene Expression: RNA is extracted from skin samples to quantify the expression of key cytokines (e.g., IL-17A, IL-23, TNF-α) via qPCR.[8]
- Flow Cytometry: Skin-infiltrating leukocytes can be isolated and analyzed to quantify different immune cell populations (e.g., Th17 cells,  $y\delta$  T cells).[22]



Click to download full resolution via product page

Caption: Typical experimental workflow for the imiquimod-induced mouse psoriasis model.



# In Vitro: Human Th17 Cell Differentiation Assay

This assay models a critical step in psoriasis pathogenesis: the differentiation of naive T cells into IL-17-producing Th17 cells.[23][24]

#### Methodology:

- Cell Isolation: Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
- Cell Culture: Culture the naive T cells in plates coated with anti-CD3 and anti-CD28 antibodies to provide primary T-cell activation signals.
- Th17 Polarization: Add a "cocktail" of polarizing cytokines and blocking antibodies to the culture medium to drive Th17 differentiation. A typical cocktail includes:
  - Cytokines: IL-1β, IL-6, IL-23, and TGF-β1.[25]
  - Blocking Antibodies: Anti-IL-4 and anti-IFN-y to prevent differentiation into Th2 and Th1 subsets, respectively.
- Compound Treatment: Add deucravacitinib, tofacitinib, or vehicle control at varying concentrations to the cultures at the time of stimulation.
- Incubation: Culture the cells for 5-7 days.
- Restimulation & Analysis:
  - Restimulate the differentiated cells for 4-6 hours with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A).
  - Analyze the production of IL-17A and other cytokines (e.g., IFN-γ, IL-22) using intracellular cytokine staining followed by flow cytometry or by measuring secreted cytokines in the supernatant via ELISA.[23][25]

### Conclusion



**Deucravacitinib** and tofacitinib represent two distinct approaches to inhibiting the JAK-STAT pathway in psoriasis.

- **Deucravacitinib** offers a targeted approach through its novel allosteric inhibition of the TYK2 regulatory domain. This high selectivity for the IL-23/IL-12/Type I IFN pathways, which are central to psoriasis pathogenesis, while avoiding the broader inhibition of JAK1/2/3, provides a strong therapeutic rationale.[3][9][12]
- Tofacitinib is a potent but less selective inhibitor, primarily targeting JAK1 and JAK3.[1] While effective in psoriasis, its broader mechanism impacts a wider range of cytokine signaling, which may be associated with a different safety profile.[1][14]

For researchers in drug development, the high selectivity of **deucravacitinib** demonstrated in preclinical models translates to a differentiated clinical profile, highlighting the potential of targeting specific nodes within inflammatory signaling cascades. The experimental models described herein serve as foundational tools for evaluating and comparing the efficacy and mechanisms of such targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Tofacitinib Citrate: Mechanism of Action and Clinical Applications in Psoriasis\_Chemicalbook [chemicalbook.com]
- 2. Hooke Contract Research Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 3. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of tofacitinib for the treatment of chronic plaque psoriasis: a systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]

## Validation & Comparative





- 7. Tofacitinib treatment for plaque psoriasis and psoriatic arthritis: A meta-analysis of randomised controlled trials - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 8. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 9. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. skin.dermsquared.com [skin.dermsquared.com]
- 11. Frontiers | Nonclinical evaluations of deucravacitinib and Janus kinase inhibitors in homeostatic and inflammatory pathways [frontiersin.org]
- 12. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative efficacy and safety of JAK/TYK2 inhibitors and other oral drugs for moderate-to-severe plaque psoriasis: Systematic review and network meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative efficacy and safety of JAK/TYK2 inhibitors and other oral drugs for moderate-to-severe plaque psoriasis: Systematic review and network meta-analysis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 15. Frontiers | The efficacy and safety of tyrosine kinase 2 inhibitor deucravacitinib in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 16. pharmacytimes.com [pharmacytimes.com]
- 17. frontierspartnerships.org [frontierspartnerships.org]
- 18. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model PMC [pmc.ncbi.nlm.nih.gov]
- 19. imavita.com [imavita.com]
- 20. Tofacitinib and Other Kinase Inhibitors in the Treatment of Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 21. In Vitro Disease Models for Understanding Psoriasis and Atopic Dermatitis PMC [pmc.ncbi.nlm.nih.gov]
- 22. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Th17 cytokines interleukin (IL)-17 and IL-22 modulate distinct inflammatory and keratinocyte-response pathways PMC [pmc.ncbi.nlm.nih.gov]



- 24. Frontiers | The imbalance between Type 17 T-cells and regulatory immune cell subsets in psoriasis vulgaris [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Deucravacitinib vs. Tofacitinib: A Comparative Analysis in Psoriasis Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606291#deucravacitinib-versus-tofacitinib-in-psoriasis-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com